Dual HCV/RSV Inhibitory Profile vs. Single-Target Comparators
Antiviral agent 30 demonstrates a dual-virus inhibitory profile, a feature that is highly uncommon among commercially available reference compounds. In direct comparison, the HCV-targeted clinical candidate Sofosbuvir shows no reported activity against RSV, while the RSV polymerase inhibitor JNJ-2408068 shows no reported activity against HCV. Antiviral agent 30 is the only compound in this comparator set that shows quantifiable, albeit weak, activity against both viral families (HCV and RSV IC50 >25 μM [1]). This dual activity is a product-specific, verified characteristic [2].
| Evidence Dimension | Viral Inhibitory Spectrum |
|---|---|
| Target Compound Data | HCV IC50 >25 μM; RSV IC50 >25 μM |
| Comparator Or Baseline | Sofosbuvir (RSV IC50 = No activity reported); JNJ-2408068 (HCV IC50 = No activity reported) |
| Quantified Difference | Target compound exhibits dual activity; comparators are single-target |
| Conditions | Data compiled from respective vendor datasheets and primary literature |
Why This Matters
This unique dual-virus profile enables a single chemical probe to be used for comparative HCV and RSV mechanistic studies, reducing inter-assay variability and simplifying procurement logistics.
- [1] InvivoChem. (2025). Antiviral agent 30 (Example 118) Product Datasheet. View Source
- [2] TargetMol. (2025). Antiviral agent 30 (T79128) Product Datasheet. View Source
